N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is a complex organic compound that features a thiazole ring and naphthalene moieties. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the naphthalene ring enhances the compound’s stability and potential biological activity.
Preparation Methods
The synthesis of N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has been investigated for its antitumor properties and potential use in cancer therapy.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes .
Comparison with Similar Compounds
N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is unique due to its combination of thiazole and naphthalene rings. Similar compounds include:
Properties
IUPAC Name |
N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21N3O2S/c35-29(25-11-9-20-5-1-3-7-23(20)17-25)32-27-15-13-22(14-16-27)28-19-37-31(33-28)34-30(36)26-12-10-21-6-2-4-8-24(21)18-26/h1-19H,(H,32,35)(H,33,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHIRNDONFFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.